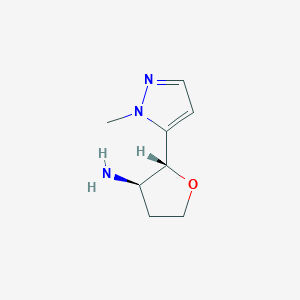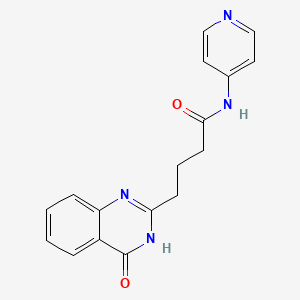
4-(4-hydroxyquinazolin-2-yl)-N-(pyridin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyridine ring and a butanamide side chain. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone core.
Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, yielding dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The pyridine ring may enhance the binding affinity and specificity of the compound. The butanamide side chain can contribute to the overall stability and solubility of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-methylpyridinyl)butanamide: Similar structure with a methyl group on the pyridine ring.
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-chloropyridinyl)butanamide: Similar structure with a chlorine atom on the pyridine ring.
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-aminopyridinyl)butanamide: Similar structure with an amino group on the pyridine ring.
Uniqueness
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is unique due to its specific combination of the quinazolinone core, pyridine ring, and butanamide side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-12-8-10-18-11-9-12)7-3-6-15-20-14-5-2-1-4-13(14)17(23)21-15/h1-2,4-5,8-11H,3,6-7H2,(H,18,19,22)(H,20,21,23) |
InChI Key |
HPXZRVJMYVUWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


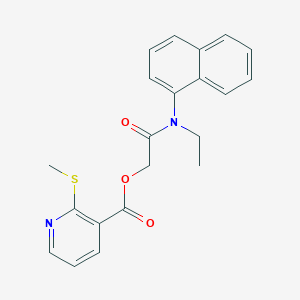
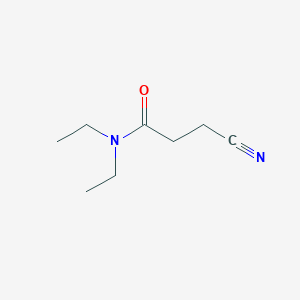
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B13356681.png)

![3-(6-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356702.png)
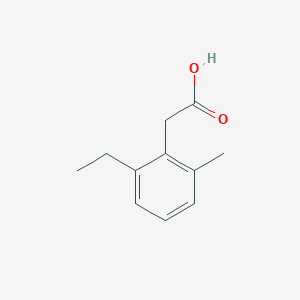

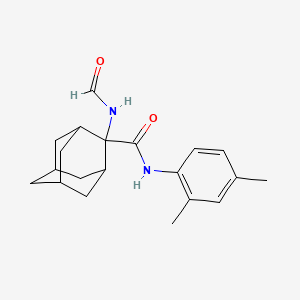
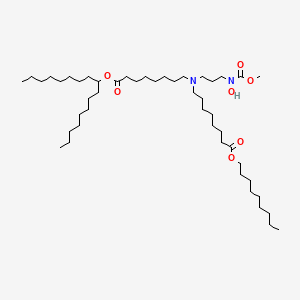
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
![N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356757.png)
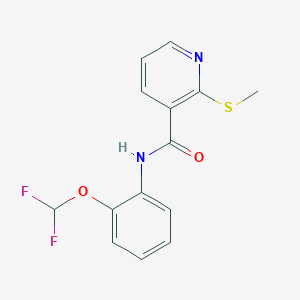
![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
